4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol

Lipophilicity ADME Prediction SAR Analysis

Screening libraries often lack truly unexplored chemotypes with zero prior target annotations, limiting hit novelty. This 4-bromophenol oxime pyrazole (C12H12BrN3O2, MW 310.15) fills that gap: no bioactivity data exists in PubChem, ChEMBL, or BindingDB, making it an unbiased probe for phenotypic assays. • XLogP 2.8-highest lipophilicity in its analog series, enabling systematic logP-activity SAR. • Aryl bromide handle for Pd-catalyzed cross-coupling; build PROTACs or probe libraries from one batch. • Only series member capable of strong C-Br···O halogen bonding for σ-hole interaction studies. 现货供应,全球配送。

Molecular Formula C12H12BrN3O2
Molecular Weight 310.15 g/mol
Cat. No. B12528433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol
Molecular FormulaC12H12BrN3O2
Molecular Weight310.15 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C(=NO)C2=C(C=CC(=C2)Br)O
InChIInChI=1S/C12H12BrN3O2/c1-2-16-7-8(6-14-16)12(15-18)10-5-9(13)3-4-11(10)17/h3-7,17-18H,2H2,1H3/b15-12+
InChIKeyGSMNOCXJGXSRJV-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol Baseline Data


4-Bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol (C12H12BrN3O2; MW: 310.15 g/mol) is a confined screening compound characterized by a 4‑bromophenol core linked via an oxime to an N‑ethylpyrazole moiety . A critical early signal is the absence of this compound from all major public bioactivity databases (PubChem, ChEMBL, BindingDB), confirming that no primary biological data (IC50, Ki, etc.) exists for this exact structure as of the search date [1]. This status differentiates it from well‑characterized analogs and defines its current value as a structurally unexplored entity for de novo screening and SAR exploration campaigns .

Bioactivity Status Zero public bioassay annotations (PubChem, ChEMBL, BindingDB) as of 2025
Screening Context Unannotated starting point for de novo phenotypic screening and SAR exploration
Structural Distinction 4-Bromophenol oxime core differentiates from lighter halogen/methyl analogs

4-Bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol Non-Interchangeability with Analogs


This compound resides in a chemical space where subtle atomic substitutions produce large measurable shifts in computed properties. Changing the 4‑position phenol substituent from ‑Br to ‑H, ‑CH3, ‑Cl, or ‑F in the documented analog series [1] alters the molecular weight by up to 79 Da, the calculated lipophilicity (XLogP) by over 0.6 units, and eliminates the heavy halogen required for specific non‑covalent interactions such as halogen bonding. A simple generic substitution therefore replaces a bromine‑specific pharmacophore with a functionally nonequivalent group, invalidating any downstream SAR inference, target engagement hypothesis, or material‑property assumption without experimental re‑validation [2]. The quantitative basis for this non‑interchangeability is detailed in the evidence items below.

Physicochemical Shift

Bromine replacement with -H, -CH3, -Cl, or -F alters molecular weight and lipophilicity, impacting permeability and binding predictions; direct SAR transfer is not supported without experimental re-validation.

Halogen-Bonding Deficit

Only the bromo analog offers a σ‑hole for directional halogen bonding; methyl, unsubstituted, and fluoro analogs lack this interaction, potentially invalidating target‑engagement hypotheses derived from them.

Synthetic Handle Divergence

The aryl bromide enables Pd‑catalyzed cross‑coupling for probe or library synthesis; non‑brominated analogs are inert or require harsher conditions, restricting downstream diversification.

4-Bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol Differentiation vs. Analogs


Lipophilicity Gain from 4-Br Substitution

The 4‑bromo substituent increases the computed XLogP value of the target compound to 2.8, which is 0.7 log units higher than the 4‑methyl analog (XLogP = 2.1) and 0.5 log units higher than the 4‑chloro analog (XLogP ≈ 2.3) [1]. The 5‑fluoro analog (CAS 651727-86-5) registers a markedly lower XLogP of 1.9 . This bromine‑driven lipophilicity gain, quantifiable without any wet‑lab experiment, directly predicts differential membrane permeability, plasma protein binding, and non‑specific binding propensity in cellular assays, making the bromo compound the most lipophilic candidate in the series.

Lipophilicity Gain
Head-to-head
Δ +0.7 (4‑CH3), +0.5 (4‑Cl), +0.9 (5‑F)
Predicts differential permeability and protein binding in cellular assays.
Computed XLogP3‑AA values; not derived from experimental logP measurement.
Lipophilicity ADME Prediction SAR Analysis

Bromine Halogen-Bond Donor Capacity

The bromine atom at the 4‑position provides a sigma‑hole potential that is significantly stronger than the chlorine analog. The computed molecular electrostatic potential (Vs,max) for a bromine sigma‑hole in a bromobenzene fragment is approximately +21–25 kcal/mol, compared to +12–16 kcal/mol for a chlorobenzene fragment [1]. This difference translates into a predicted 2‑ to 5‑fold stronger halogen bond with a carbonyl oxygen acceptor (C=O···Br interaction) based on ab initio calculations. The 4‑methyl and unsubstituted analogs lack this directional interaction entirely, while the 5‑fluoro analog possesses only a weak aryl‑F interaction that is not σ‑hole‑mediated.

Halogen Bond Donor
Class-level
σ‑hole Vs,max ≈ +21–25 kcal/mol (aryl‑Br) vs. +12–16 (aryl‑Cl)
Indicates stronger halogen‑bond potential; transferability to this scaffold requires direct validation.
Derived from halobenzene model systems; not compound‑specific measurement.
Halogen Bonding Structure-Based Design Protein-Ligand Interaction

Aryl Bromide Cross-Coupling Utility

The 4‑bromo substituent is the most versatile cross‑coupling handle in this analog series. Aryl bromides participate in Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, and Ullmann couplings under conditions where aryl chlorides are often unreactive. Typical Pd(PPh3)4‑catalyzed Suzuki coupling with phenylboronic acid proceeds at 80 °C for 4‑bromobenzene derivatives (yields >85%), while the analogous 4‑chlorobenzene reaction requires elevated temperatures (>110 °C) or specialized ligands to achieve comparable conversion [1]. The 4‑CH3 analog is inert to cross‑coupling, and the 5‑fluoro analog requires harsh conditions for C–F activation. This makes the bromo compound the preferred precursor for preparing radiolabeled probes, PROTAC linkers, or SAR expansion libraries from a single advanced intermediate.

Cross-Coupling Reactivity
Class-level
Suzuki coupling >85% yield at 80 °C (aryl‑Br) vs. >110 °C (aryl‑Cl)
Supports diversification via Pd catalysis; exact yield depends on substrate.
Class‑level inference; validation on target scaffold recommended.
Chemical Biology Cross-Coupling Molecular Probe Synthesis

Blank-Slate Bioactivity Profile

A systematic search of PubChem, ChEMBL, and BindingDB returned zero bioassay results, zero target annotations, and zero literature references for the exact compound 4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol as of 2025 [1][2]. In contrast, the structurally related unsubstituted phenol analog is indexed in screening catalogs with preliminary binding profiles, and the 4‑methyl analog (CID 137152769) appears in PubChem with associated substance records [3]. This confirmed lack of prior annotation is a quantifiable differentiator: for organizations conducting novel target identification or building proprietary IP, a compound with zero pre‑existing public data eliminates the risk of prior‑art overlap and ensures any discovered activity is uncontaminated by pre‑annotated off‑target liabilities.

Bioactivity Annotations
Head-to-head
0 bioassays, 0 targets, 0 literature references (2025 database search)
Structurally unannotated; reduces pre‑existing target bias in screening campaigns.
Analog compounds have partial annotations; verify data freshness before use.
Screening Library Target Discovery Phenotypic Assay

Higher Molecular Weight Profile

The target compound, with a molecular weight of 310.15 g/mol and 1 bromine heavy atom, occupies a distinct region of drug‑like chemical space compared to its analogs. The 4‑unsubstituted phenol analog is 78 Da lighter (MW ≈ 231 g/mol), the 4‑methyl analog is 65 Da lighter (MW = 245.28 g/mol), and the 4‑chloro analog is 44 Da lighter (MW ≈ 266 g/mol) [1]. This MW differential directly influences predicted oral bioavailability parameters: the target compound exceeds 300 Da, placing it beyond the typical fragment‑based screening range (MW <300 Da) and closer to lead‑like space, while the lighter analogs remain within fragment territory. The bromine also contributes to a higher heavy atom count (19 vs. 17–18 for non‑brominated analogs), which has implications for ligand efficiency calculations in hit‑to‑lead programs.

Molecular Weight Profile
Head-to-head
310.15 g/mol (1 Br) vs. 231–245 g/mol (non‑Br analogs)
Heaviest series member; supports MW‑dependent property mapping.
Heavy atom count: 19; computed from molecular formula.
Drug-Likeness PK Prediction Lead Optimization

4-Bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol Application Scenarios


Unbiased Phenotypic Screening

This compound is optimally deployed as a diversity‑enhancing member of a high‑throughput screening library. With zero prior target annotations [1] and a computed XLogP of 2.8 that ensures sufficient cellular permeability, it delivers an unencumbered starting point for phenotypic assay campaigns where the goal is to identify hits with novel mechanisms of action, free from the bias of pre‑existing chemogenomic data that burdens well‑characterized analogs.

Halogen Bonding Fragment Library

For structural biology and computational chemistry groups investigating halogen bonding as a design principle, this compound is the only member of the 1‑ethylpyrazole oxime phenol series capable of forming strong, directional C–Br···O interactions [2]. It should be included in any focused library designed to probe σ‑hole interactions at protein–ligand interfaces, particularly for targets where the 4‑chloro analog has failed to show sufficient binding enthalpy in ITC or SPR experiments.

PROTAC and Probe Diversification Hub

Medicinal chemistry teams building PROTACs, fluorescent probes, or affinity‑based chemical probes should procure this compound as a central aryl bromide scaffold. The bromine serves as a robust handle for Pd‑catalyzed cross‑coupling with boronic acids, amines, or terminal alkynes [3], enabling rapid parallel synthesis of diversified analog libraries from a single batch of this intermediate—a capability not accessible from the 4‑methyl or unsubstituted variants.

SAR Lipophilicity-Driven Activity Cliffs

When included alongside its 4‑methyl (XLogP 2.1), 4‑chloro (XLogP ~2.3), and 5‑fluoro (XLogP 1.9) analogs in a systematic SAR matrix, this compound (XLogP 2.8) provides the highest‑lipophilicity data point [4]. This allows project teams to quantify the relationship between computed logP and biological readouts (potency, selectivity, cytotoxicity), a critical parameter for multiparameter optimization in lead discovery.

Application
Selection Property
Validation Focus
Unbiased Phenotypic Screening
Structurally unannotated with computed permeability supporting cell-based assays
Verify absence of prior-art target bias and assay interference
Halogen-Bonding Fragment Library
σ‑hole donor capacity unique among 1‑ethylpyrazole oxime phenol analogs
Assess halogen‑bond contribution via biophysical binding assays vs. non‑brominated controls
PROTAC / Probe Diversification
Aryl bromide handle compatible with Pd‑catalyzed cross‑coupling
Evaluate synthetic efficiency and purity in intended coupling reactions
SAR Lipophilicity‑Activity Cliff Analysis
Highest computed lipophilicity in the analog series
Correlate logP with potency, selectivity, and cytotoxicity readouts in parallel testing
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